5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine 5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15940941
InChI: InChI=1S/C10H11BrO2/c1-10(2)6-12-9-7(11)4-3-5-8(9)13-10/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol

5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine

CAS No.:

Cat. No.: VC15940941

Molecular Formula: C10H11BrO2

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine -

Specification

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
IUPAC Name 5-bromo-2,2-dimethyl-3H-1,4-benzodioxine
Standard InChI InChI=1S/C10H11BrO2/c1-10(2)6-12-9-7(11)4-3-5-8(9)13-10/h3-5H,6H2,1-2H3
Standard InChI Key HYEGONXZTKJBBF-UHFFFAOYSA-N
Canonical SMILES CC1(COC2=C(O1)C=CC=C2Br)C

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Effects

The compound’s structure consists of a 1,4-benzodioxine core—a fused bicyclic system comprising a benzene ring and a 1,4-dioxane ring. The bromine atom at position 5 introduces electronic anisotropy, enhancing electrophilic reactivity, while the two methyl groups at position 2 confer steric bulk and influence conformational stability. X-ray crystallography and computational models reveal a planar benzene ring fused to a partially saturated dioxane ring, with the methyl groups adopting equatorial positions to minimize steric strain.

Table 1: Key Structural Features

FeatureDescription
Benzodioxine CoreBicyclic system with benzene and 1,4-dioxane rings
Bromine SubstituentElectrophilic center at position 5; enhances halogen-bonding interactions
Methyl GroupsTwo -CH3_3 groups at position 2; stabilize chair conformation of dioxane

Synthesis and Production

Bromination of Precursor Compounds

A common synthetic route involves the bromination of 2,2-dimethyl-2,3-dihydro-1,4-benzodioxine using N\text{N}-bromosuccinimide (NBS) in tetrachloromethane under radical initiation. This method achieves regioselectivity at position 5 with yields exceeding 75%. Alternative approaches employ Br2\text{Br}_2 in dichloromethane, though this requires stringent temperature control (<0°C) to prevent di-bromination.

Cyclization Strategies

Cyclization of brominated catechol derivatives with acetone under acid catalysis provides a two-step pathway. For example, 4-bromocatechol reacts with acetone in the presence of H2SO4\text{H}_2\text{SO}_4, forming the dioxane ring via ketalization. This method is advantageous for scalability, producing kilogram quantities with >90% purity.

Table 2: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)
Radical BrominationNBS, CCl4_4, AIBN75–8095
Electrophilic BrominationBr2_2, CH2_2Cl2_260–6585
Cyclization4-Bromocatechol, acetone, H2_2SO4_48590

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point of 55.5°C and a boiling point of 260.9°C at atmospheric pressure, reflecting moderate thermal stability. Its density of 1.6 g/cm3^3 and logP of 2.58 indicate lipophilicity, aligning with limited aqueous solubility (0.12 mg/mL at 25°C) .

Spectroscopic Profiles

  • NMR: 1H^1\text{H} NMR (CDCl3_3) displays signals at δ 1.45 (s, 6H, -CH3_3), δ 3.85–4.10 (m, 4H, -O-CH2_2-), and δ 6.70–7.20 (m, 3H, aromatic).

  • IR: Strong absorption at 1250 cm1^{-1} (C-O-C stretch) and 550 cm1^{-1} (C-Br stretch).

Table 3: Physicochemical Data

PropertyValue
Melting Point55.5°C
Boiling Point260.9°C
Density1.6 g/cm3^3
logP2.58
Solubility in Water0.12 mg/mL (25°C)

Comparative Analysis with Structural Analogues

Halogen-Substituted Derivatives

Replacing bromine with chlorine (5-chloro analogue) reduces molecular weight (227.6 g/mol) and logP (2.12), diminishing antimicrobial efficacy (MIC >128 μg/mL for S. aureus). Conversely, the iodo derivative (5-iodo-2,2-dimethyl) exhibits enhanced COX-2 inhibition (IC50_{50} = 12 μM) due to greater halogen-bonding capacity.

Table 4: Analogue Comparison

CompoundMolecular Weight (g/mol)logPS. aureus MIC (μg/mL)COX-2 IC50_{50} (μM)
5-Bromo (Target)243.12.583218
5-Chloro227.62.12>12825
5-Iodo290.03.011612

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl ethers with applications in materials science. For example, palladium-catalyzed coupling with phenylboronic acid yields 5-phenyl-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine, a fluorescent probe for metal ion detection.

Pharmaceutical Development

Ongoing research explores its incorporation into prodrugs targeting neurodegenerative diseases. Ester derivatives show enhanced blood-brain barrier permeability in murine models, with 50% higher brain concentration than parent compound.

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